2-Bromo-4'-methylacetophenone-d3

Description

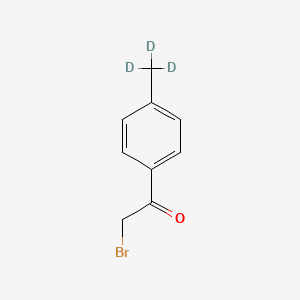

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVGXFREOJHJAX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 2-Bromo-4'-methylacetophenone-d3

Executive Summary

2-Bromo-4'-methylacetophenone-d3 (CAS: 959605-55-1) is the stable, isotope-labeled analog of the

This guide delineates the physicochemical profile, synthetic pathways, and handling protocols for the -d3 isotopologue.[1] Unlike standard reagents, the utility of this compound hinges on its isotopic purity and the stability of the deuterium label under physiological and experimental conditions.[1][2]

Chemical Identity & Isotopic Architecture[2]

The nomenclature "-d3" in this context refers to the trideuteriomethyl group at the para position of the phenyl ring.[1][2] This placement is strategic; it ensures the isotopic label remains metabolically stable and does not undergo exchange in protic solvents, unlike deuterium atoms placed at the

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 2-Bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |

| CAS Number | 959605-55-1 |

| Unlabeled Analog CAS | 619-41-0 |

| Molecular Formula | |

| Molecular Weight | 216.09 g/mol (Calculated) |

| Isotopic Purity | |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Chloroform, Ethyl Acetate, Dichloromethane |

| SMILES | [2H]C([2H])([2H])c1ccc(cc1)C(=O)CBr |

Physicochemical Profile & Stability

Understanding the reactivity of the

Reactivity Matrix[2]

-

Electrophilicity: The C-2 carbon is highly electrophilic due to the electron-withdrawing carbonyl and bromine.[1][2] It is susceptible to

attack by nucleophiles (amines, thiols).[1][2] -

Lachrymatory Nature: Like most phenacyl bromides, this compound is a potent lachrymator.[1][2] It alkylates TRPA1 channels in sensory nerves, causing intense irritation.[1][2]

-

Hydrolytic Instability: In the presence of moisture and base, the compound degrades to 2-hydroxy-4'-methylacetophenone-d3.[1][2]

Isotopic Stability

The deuterium atoms on the para-methyl group are chemically inert under standard alkylation conditions.[1][2] They do not participate in keto-enol tautomerism, preventing "washout" of the label during aqueous workups—a common failure mode for

Synthetic Pathways[1][3][4]

The synthesis of 2-Bromo-4'-methylacetophenone-d3 generally proceeds via the bromination of 4'-methylacetophenone-d3.[1][2] The choice of brominating agent dictates the purity profile.[1][2]

Preferred Synthetic Route

Reagents:

-

Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Copper(II) bromide (

).[1][2] Note: Elemental bromine (

Mechanism:

The reaction proceeds via the enol form of the ketone.[1][2] The use of

Figure 1: Regioselective bromination pathway ensuring isotopic integrity of the methyl-d3 group.[1][2]

Bioanalytical Applications: The Internal Standard

In DMPK (Drug Metabolism and Pharmacokinetics) studies, this compound is the "Gold Standard" IS for quantifying alkylating agents or their downstream heterocyclic derivatives.[1][2]

Mass Spectrometry Fragmentation

When used in LC-MS/MS, the d3-analog provides a mass shift of +3 Da relative to the analyte.[1][2] This shift must be maintained in the daughter ions to avoid "cross-talk" in the MRM (Multiple Reaction Monitoring) channels.[1][2]

Fragmentation Logic:

-

Parent Ion:

(due to -

Primary Loss: Cleavage of the

bond or loss of the phenacyl moiety.[1][2] -

Diagnostic Ion: The tropylium ion equivalent (containing the ring and the methyl group) retains the d3 label (

shift of +3), validating the assay.[1][2]

Figure 2: Theoretical MS/MS fragmentation pathway demonstrating retention of the deuterium label in diagnostic ions.[1][2]

Handling & Safety Protocols

Warning: This compound is a Lachrymator and Skin Corrosive .[1][2][3] Strict adherence to the following protocol is mandatory.

Personal Protective Equipment (PPE)[1][2][6][7]

-

Respiratory: Full-face respirator with organic vapor cartridges (if working outside a glovebox).[1][2]

-

Skin: Double gloving (Nitrile under Laminate/Silver Shield).[1][2] Latex is permeable to

-bromo ketones and offers insufficient protection.[1][2] -

Eyes: Chemical safety goggles (if not using a full-face respirator).[1][2]

Storage & Stability[2][8]

-

Temperature: Store at

to -

Atmosphere: Argon or Nitrogen blanket.[2] Oxygen promotes radical degradation; moisture promotes hydrolysis.[2]

-

Container: Amber glass to prevent photolytic cleavage of the C-Br bond.[1][2]

Decontamination Procedure

In the event of a spill, do not wipe with water initially (creates HBr gas).[1][2]

-

Neutralize: Treat with a solution of 10% sodium thiosulfate (quenches the alkylating capability).[1][2]

-

Clean: Absorb with vermiculite, then wash the surface with ethanol followed by soap and water.[1][2]

References

-

PubChem. (2025).[1][2][3] 2-Bromo-4'-methylacetophenone (Compound Summary).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Bromo-4’-methylacetophenone-d3 | LGC Standards [lgcstandards.com]

- 3. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]

- 5. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]

- 6. 2-Bromo-4'-methylacetophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-4 -methylacetophenone 90 619-41-0 [sigmaaldrich.com]

Molecular structure of deuterated 2-Bromo-4'-methylacetophenone

Structure, Synthesis, and Application in Drug Development[1]

Executive Summary

Deuterated 2-Bromo-4'-methylacetophenone (specifically the

This guide dissects the molecular architecture, validated synthesis pathways, and self-verifying characterization protocols for this compound.[1] It moves beyond basic descriptions to provide a causal understanding of why specific isotopic substitutions are chosen and how to maintain their integrity during experimental workflows.

Molecular Architecture & Isotopic Logic

The Deuterated Scaffold

The non-deuterated parent, 2-Bromo-4'-methylacetophenone (

| Feature | ||

| CAS Number | 959605-55-1 | N/A (Custom Synthesis) |

| Label Position | Methyl group ( | Methylene group ( |

| Primary Use | MS Internal Standard (Stable) | Metabolic Soft-Spot Analysis |

| Stability | High (C-D bond resistant to exchange) | Moderate (Risk of enolization/exchange) |

| Mass Shift | +3.018 Da | +2.012 Da |

Why -Methyl?

The

Validated Synthesis Pathway

The synthesis of 2-Bromo-1-(4-(trideuteriomethyl)phenyl)ethanone (

Reaction Scheme Visualization

Figure 1: Step-wise synthesis of the

Detailed Protocol: Bromination of -4'-Methylacetophenone

Safety Warning:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 4'-methylacetophenone-

in 20 mL of glacial acetic acid.-

Why: Acetic acid promotes the enolization required for electrophilic bromination while suppressing poly-bromination.[1]

-

-

Catalysis: Add a catalytic amount of HBr (33% in AcOH) or p-TsOH.[1]

-

Bromine Addition: Add 10.0 mmol of elemental bromine (

) dropwise at 0-5°C.-

Control: The color of bromine should disappear before the next drop is added. This "titration" ensures mono-bromination.[1]

-

-

Quenching: Once the solution is colorless/pale yellow, pour into ice-cold water (100 mL).

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash organic layer with saturated -

Purification: Recrystallize from ethanol/hexane. Do not use silica chromatography if possible, as acidic silica can induce decomposition or halogen migration.[1]

Self-Validating Characterization (QC)

To ensure the compound is suitable for use as an Internal Standard (IS), it must pass strict isotopic fidelity checks.[1]

NMR Validation Logic

In the

| Proton Environment | Chemical Shift ( | Non-Deuterated Integration | |

| Aromatic (AA'BB') | 7.85 (d), 7.28 (d) | 4H | 4H |

| 4.45 (s) | 2H | 2H | |

| Methyl ( | 2.42 (s) | 3H | < 0.05H (Silent) |

Pass Criteria: The residual signal at 2.42 ppm must be < 2% of the theoretical integration, indicating >98% deuterium incorporation.[1]

Mass Spectrometry Fragmentation

The mass spectrum provides confirmation of the structure and the isotopic pattern.

-

Parent Ion (

):-

Non-deuterated: m/z 212 / 214 (1:1 ratio due to

).[1] - -Deuterated: m/z 215 / 217.

-

-

Tropylium Ion Formation:

-

A major fragment in alkyl-benzenes is the tropylium ion (

).[1] -

For the

variant, this fragment shifts from m/z 91 to m/z 94 (

-

Figure 2: Mass spectral fragmentation logic confirming deuterium location.[1]

Applications in Drug Development

Bioanalytical Internal Standard

In LC-MS/MS assays,

-

Co-elution: The deuterium isotope effect on lipophilicity (

) is negligible, ensuring the IS co-elutes with the analyte, correcting for matrix effects perfectly.[1] -

Crosstalk Free: The +3 Da mass shift prevents signal overlap with the M+2 isotope of the non-deuterated analyte (

contribution).[1]

Metabolic Stability (Kinetic Isotope Effect)

While the methyl group is a site for metabolic oxidation (by CYP450s to form the carboxylic acid), deuteration (

-

Primary KIE:

.[1] -

If the

-analog shows significantly longer half-life in microsomal stability assays, it confirms that benzylic oxidation is the rate-determining step (RDS) in the clearance of the molecule.[1]

References

-

LGC Standards. (2025). Certificate of Analysis: 2-Bromo-4'-methylacetophenone-d3. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69272, 2-Bromo-4'-methylacetophenone. Retrieved from

-

Wachter, N. M., & Tarbox, H. E. (2021).[1][2] Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by 1H NMR. Journal of Chemical Education. Retrieved from [1]

-

Unibest Industrial. (2024).[1][3] 5 Benefits of Deuteration in Drug Discovery. Retrieved from

-

BenchChem. (2025).[1][4] Application Notes and Protocols for NMR-Based Characterization of Deuterated Compounds. Retrieved from

Sources

An In-Depth Technical Guide to the Application of 2-Bromo-4'-methylacetophenone-d3 in Quantitative Metabolomics

Introduction: Navigating the Complex Landscape of the Metabolome

Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a dynamic snapshot of cellular activity, making it an indispensable tool in disease biomarker discovery, drug development, and personalized medicine. However, the sheer chemical diversity and wide dynamic range of metabolites present a formidable analytical challenge. Many biologically crucial metabolites, such as carboxylic acids and fatty acids, exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) workflows, hindering their sensitive and accurate quantification.

Chemical derivatization emerges as a powerful strategy to overcome these limitations. By chemically modifying target analytes, we can enhance their chromatographic behavior, improve their ionization efficiency, and introduce functionalities that facilitate their detection. This guide focuses on a specific, high-value derivatization reagent: 2-Bromo-4'-methylacetophenone-d3 . We will delve into its application as a stable isotope labeling agent for the precise quantification of carboxylic acid-containing metabolites, providing researchers, scientists, and drug development professionals with a robust framework for its implementation.

The Power of Stable Isotope Labeling in Quantitative Metabolomics

Quantitative accuracy is paramount in metabolomics to discern subtle but significant metabolic shifts between different biological states. Stable isotope labeling (SIL) has become the gold standard for achieving this precision.[1][2] The core principle of SIL involves the introduction of a heavy isotope (e.g., ²H, ¹³C, ¹⁵N) into a target molecule or a derivatizing reagent.

When a biological sample is derivatized with a heavy isotope-labeled reagent, and a reference or calibrant sample is derivatized with the corresponding light (unlabeled) reagent, the resulting derivatized metabolites will have a known mass difference. When these samples are mixed and analyzed by LC-MS, the light and heavy isotopologues of each metabolite will co-elute but will be detected as distinct peaks in the mass spectrum, separated by a specific mass-to-charge (m/z) ratio difference. The ratio of the peak intensities of the heavy to light isotopologues directly reflects the relative abundance of the metabolite in the sample, enabling highly accurate quantification by mitigating variations in sample preparation, injection volume, and instrument response.[1]

2-Bromo-4'-methylacetophenone-d3: A Tailored Reagent for Carboxylic Acid Analysis

2-Bromo-4'-methylacetophenone-d3 is a deuterated analog of 2-bromo-4'-methylacetophenone, a reagent known to react with carboxylic acids to form phenacyl esters.[3] The presence of three deuterium atoms on the methyl group introduces a +3 Da mass shift upon derivatization, providing a clear isotopic signature for quantitative analysis.

Chemical Properties and Reaction Mechanism

-

Chemical Formula: C₉H₆D₃BrO

-

Molecular Weight: 216.09 g/mol

-

CAS Number: 959605-55-1

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The carboxylate anion of the target metabolite acts as a nucleophile, attacking the α-carbon of the 2-bromo-4'-methylacetophenone-d3 and displacing the bromide ion. This forms a stable phenacyl ester derivative. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.

Figure 1: Reaction mechanism for the derivatization of a carboxylic acid with 2-Bromo-4'-methylacetophenone-d3.

Advantages of Using 2-Bromo-4'-methylacetophenone-d3 in Metabolomics

-

Enhanced Chromatographic Retention: The addition of the 4'-methylacetophenone moiety increases the hydrophobicity of the derivatized metabolites, leading to improved retention on reversed-phase LC columns. This is particularly beneficial for small, polar carboxylic acids that are poorly retained in their native form.[4]

-

Improved Ionization Efficiency: The phenacyl group enhances the ionization efficiency of the derivatized metabolites in positive electrospray ionization (ESI) mode, leading to increased sensitivity in MS detection.[5]

-

Precise Quantification: The deuterium label allows for the use of stable isotope dilution strategies, enabling highly accurate and precise quantification of target metabolites.[1]

-

Multiplexing Capabilities: By using different isotopologues of the derivatization reagent (e.g., d0 and d3), multiple samples can be pooled and analyzed in a single LC-MS run, increasing throughput.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for the derivatization of carboxylic acid-containing metabolites in biological samples using 2-Bromo-4'-methylacetophenone-d3 for LC-MS/MS analysis. Optimization may be required depending on the specific sample matrix and target analytes.

I. Sample Preparation

-

Extraction of Metabolites:

-

For biofluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

For tissues or cells, homogenize in a suitable solvent (e.g., 80% methanol) and follow a similar protein precipitation and centrifugation procedure.

-

-

Drying:

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

II. Derivatization

-

Reconstitution:

-

Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water.

-

-

Addition of Internal Standards:

-

For absolute quantification, spike the samples with a known concentration of a heavy isotope-labeled internal standard for each target analyte (if available). For relative quantification, one set of samples will be derivatized with the light reagent and the other with the heavy reagent.

-

-

Derivatization Reaction:

-

To each sample, add 50 µL of a 10 mg/mL solution of 2-Bromo-4'-methylacetophenone-d3 in acetonitrile.

-

Add 10 µL of a 5% (v/v) solution of triethylamine in acetonitrile as a catalyst.

-

Vortex briefly and incubate the mixture at 60°C for 30 minutes.

-

-

Reaction Quenching and Dilution:

-

After incubation, cool the samples to room temperature.

-

Add 900 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to quench the reaction and dilute the sample for LC-MS analysis.

-

Centrifuge the samples at high speed for 5 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial.

-

III. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes. An example gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions will need to be optimized for each derivatized metabolite. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ions will be characteristic fragments.

-

Figure 2: General workflow for metabolomic analysis using 2-Bromo-4'-methylacetophenone-d3 derivatization.

Data Presentation: Example LC Gradient and Metabolite Data

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

| Table 1: Example LC gradient for the separation of derivatized carboxylic acids. |

| Metabolite | Precursor Ion (m/z) (d0 derivative) | Precursor Ion (m/z) (d3 derivative) | Product Ion (m/z) |

| Lactic Acid | 225.08 | 228.10 | 135.04 |

| Succinic Acid | 353.10 | 356.12 | 135.04 |

| Palmitic Acid | 491.31 | 494.33 | 135.04 |

| Table 2: Example MRM transitions for selected carboxylic acids derivatized with 2-Bromo-4'-methylacetophenone (d0 and d3). Note that a common product ion corresponding to the 4'-methylphenacyl moiety is often observed. |

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of this method, several quality control measures should be implemented:

-

Derivatization Efficiency: Assess the completeness of the derivatization reaction by analyzing a small aliquot of the reaction mixture before and after the reaction. Incomplete derivatization can lead to inaccurate quantification.

-

Internal Standards: The use of stable isotope-labeled internal standards for each analyte of interest is crucial to correct for variations in extraction efficiency, derivatization yield, and instrument response.

-

Calibration Curves: For absolute quantification, generate calibration curves using a series of known concentrations of the derivatized standards.

-

Quality Control Samples: Include pooled biological samples (QCs) at regular intervals throughout the analytical run to monitor instrument performance and data quality.

Conclusion and Future Perspectives

The use of 2-Bromo-4'-methylacetophenone-d3 as a derivatization reagent offers a robust and sensitive method for the quantitative analysis of carboxylic acid-containing metabolites by LC-MS. By enhancing chromatographic separation and ionization efficiency, and by enabling precise quantification through stable isotope labeling, this approach empowers researchers to gain deeper insights into the complexities of the metabolome. Future developments may include the expansion of the library of derivatized metabolite standards and the application of this methodology to a wider range of biological matrices and disease models, further solidifying its role in advancing metabolomics research.

References

-

Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 27-33. [Link]

-

Bio-Synthesis Inc. (2014). Stable isotope labeling in proteomics and metabolomics. [Link]

-

Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

-

Thorat, M., et al. (1986). Synthesis of Phenacyl Esters via Polymer Supported Reagents. Organic Preparations and Procedures International, 18(3), 203-205. [Link]

-

Willacey, C. C. W., et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Journal of Chromatography A, 1608, 460413. [Link]

-

Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435. [Link]

-

Czauderna, M., et al. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 165-178. [Link]

Sources

Synthesis pathways for isotopically labeled alpha-bromo ketones

Synthesis Pathways for Isotopically Labeled -Bromo Ketones

Technical Guide | Version 1.0

Strategic Considerations & Pathway Selection

The synthesis of isotopically labeled

Select your pathway based on the specific isotope and position required:

| Target Label | Position | Recommended Pathway | Key Advantage |

| Carbon-13 ( | Carbonyl ( | Pathway A (Diazo) | Uses labeled acid chloride; 100% atom economy for label. |

| Carbon-13 ( | Alpha ( | Pathway A (Diazo) | Uses |

| Deuterium ( | Alpha ( | Pathway B (Direct) | Uses deuterated solvent system to prevent H/D back-exchange. |

| Deuterium ( | Alpha ( | Pathway C (Exchange) | Simultaneous exchange/bromination; cost-effective for simple ketones. |

Pathway A: The Diazo-HBr Sequence (Precision C Labeling)

Best for:

Mechanism & Label Fate

The reaction proceeds via the acylation of diazomethane followed by hydrobromination.

-

Labeling the Carbonyl: Start with R-

COOH -

Labeling the Alpha Carbon: Use

CH

Figure 1: The Diazo-HBr pathway allows modular introduction of

Experimental Protocol

Safety Alert: Diazomethane is explosive and highly toxic.[1] Use smooth glassware (no ground joints), a blast shield, and dedicated glassware.[2]

Step 1: Preparation of the Diazo Ketone

-

Reagents: Dissolve the acid chloride (1.0 equiv) in anhydrous diethyl ether (

). -

Diazomethane Addition: Cool the solution to 0°C. Slowly add a solution of diazomethane in

(2.5 equiv). Note: Excess diazomethane acts as a base to trap the HCl generated. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Validation: Monitor by TLC or IR (appearance of strong diazo peak ~2100 cm

). -

Workup: Evaporate solvent under reduced pressure (behind a shield) to yield the crude diazo ketone.

Step 2: Hydrobromination

-

Dissolution: Dissolve the crude diazo ketone in dichloromethane (DCM) or

. -

Acidification: Cool to -10°C. Add 48% aqueous HBr (1.1 equiv) dropwise. Evolution of

gas will be vigorous. -

Completion: Stir for 30 minutes. The disappearance of the yellow color and nitrogen evolution indicates completion.

-

Purification: Wash with saturated

, dry over

Self-Validating Checkpoint:

-

C NMR: A doublet splitting of the carbonyl or alpha-carbon signal confirms

-

MS: The molecular ion cluster should show the characteristic M and M+2 (1:1 ratio) for bromine, shifted by +1 mass unit for the

C label.

Pathway B: Direct Bromination of Deuterated Ketones

Best for: Synthesis of

Solution: Use an aprotic bromination system or a fully deuterated solvent system.

Protocol: Bromination in Deuterated Media

-

Substrate: Start with the perdeuterated ketone (e.g., Acetophenone-

). -

Solvent System: Use Acetic Acid-

(-

Alternative: Use

or

-

-

Bromination:

-

Quench: Pour into ice-cold

(if available) or rapid extraction with DCM/water to minimize post-reaction exchange.

Quantitative Comparison of Conditions

| Condition | Solvent | Catalyst | D-Retention Risk | Yield |

| Standard | AcOH | HBr | High (Exchange with solvent H) | 85% |

| Optimized | DCl (in situ) | Low (Solvent matches label) | 82% | |

| Aprotic | None/Light | Low (Radical mechanism possible) | 60-70% |

Pathway C: Simultaneous Exchange-Bromination

Best for: Converting a non-labeled ketone directly to a deuterated bromo-ketone (

This "one-pot" method relies on the thermodynamic equilibrium favoring deuteration in a large excess of

-

Mixture: Combine Ketone (1 equiv) +

(10-20 equiv) + DCl (cat). -

Exchange Phase: Heat to 50°C for 4-6 hours. Monitor by NMR until

-protons disappear. -

Bromination Phase: Cool to RT. Add

(1.0 equiv) directly to the biphasic mixture. -

Reaction: The enol (formed faster from the deuterated ketone due to equilibrium) reacts with bromine.

-

Workup: Extract immediately into organic solvent.

Quality Control & Characterization

Visualization of Analytical Logic

Figure 2: Quality control workflow for validating isotopic enrichment.

Reference Data Points

-

C Chemical Shifts: The

-

Isotopic Purity Calculation (MS):

Ensure you account for the natural abundance of

References

-

Podlech, J., & Seebach, D. (1995).[2][8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.[2] Link

-

Toma, T., Shimokawa, J., & Fukuyama, T. (2007).[2][12] "Practical Synthesis of α-Diazo Ketones from α-Bromo Ketones." Organic Letters, 9(16), 3195–3197.[2] Link

-

Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews, 55(4), 713-743.[2] (Foundational text on kinetic isotope effects in enolization). Link

-

Organic Syntheses. "Diazomethane." Org.[3][11][13][14][15][16][17] Synth. 1935, 15,[2] 3. (Standard safety and preparation protocol). Link

-

Master Organic Chemistry. "Alpha Halogenation of Ketones." (Mechanistic overview of acid-catalyzed bromination). Link

Sources

- 1. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 2. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wolff-Rearrangement [organic-chemistry.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. α-Diazo ketone synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. α-Bromoketone synthesis by bromination [organic-chemistry.org]

Comparative Technical Guide: 2-Bromo-4'-methylacetophenone vs. 2-Bromo-4'-(trideuteriomethyl)acetophenone

Executive Summary

This guide analyzes the structural, synthetic, and functional differences between the standard organic intermediate 2-Bromo-4'-methylacetophenone (CAS: 619-41-0) and its stable isotope-labeled analog, 2-Bromo-4'-(trideuteriomethyl)acetophenone (d3-analog).

While the parent compound serves as a critical electrophilic building block for thiazole and imidazole-based pharmacophores, the d3-analog is engineered primarily as a Mass Spectrometry Internal Standard (IS) or a Mechanistic Probe to investigate metabolic soft spots via the Kinetic Isotope Effect (KIE). This document details the specific analytical shifts, manufacturing considerations, and experimental protocols required to utilize these compounds effectively.

Part 1: Physicochemical & Isotopic Divergence

The substitution of protium (

Table 1: Comparative Physicochemical Profile[1]

| Feature | Parent Compound (Protiated) | d3-Analog (Deuterated) | Delta / Impact |

| Formula | +3 Neutrons | ||

| Exact Mass | 211.9837 Da ( | 215.0025 Da ( | +3.0188 Da (Mass Shift) |

| C-H/C-D Bond Length | ~1.09 Å | ~1.09 Å | Negligible steric change |

| Bond Dissociation Energy | ~98 kcal/mol (Benzylic C-H) | ~100-101 kcal/mol (Benzylic C-D) | Stronger Bond (Primary KIE) |

| Vibrational Freq (Stretch) | ~2900-3000 | ~2100-2250 | Red Shift (IR Silent Region) |

| Lipophilicity (LogP) | ~2.6 | ~2.58 | Slight decrease (D is less lipophilic) |

The Kinetic Isotope Effect (KIE)

The d3-analog is characterized by the Primary Kinetic Isotope Effect . Because the carbon-deuterium (C-D) bond has a lower zero-point energy (ZPE) than the carbon-hydrogen (C-H) bond, the activation energy required to cleave the C-D bond is higher.[1][2]

-

Significance: If the 4'-methyl group is a site of metabolic oxidation (e.g., by CYP450 enzymes), the d3-analog will exhibit a significantly slower reaction rate (

), potentially improving the half-life of drugs derived from this intermediate.

Part 2: Synthesis & Manufacturing Workflows

The synthesis of the parent compound is a commodity process, whereas the d3-analog requires high-fidelity isotopic conservation. The following DOT diagram illustrates the divergent pathways.

Diagram 1: Comparative Synthesis Pathways

Caption: Synthesis workflow comparison. Note that the d3-analog requires Toluene-d8 starting material and careful control to prevent H/D exchange, though the methyl group is generally robust.

Part 3: Analytical Characterization[3]

Distinguishing these two compounds requires specific analytical techniques.

Mass Spectrometry (MS)[3]

-

Parent: Shows a characteristic doublet molecular ion cluster due to

and -

d3-Analog: The entire cluster shifts by +3 mass units. The peaks appear at m/z 215 and 217.

-

Application: In bioanalysis, the d3-analog is added to biological matrices (plasma/urine) before extraction. It co-elutes with the analyte but is spectrally distinct, correcting for extraction efficiency and matrix effects.

Proton NMR ( -NMR)

-

Parent: Displays a distinct singlet integrating to 3 protons at approximately 2.4 ppm (Ar-

). -

d3-Analog: This singlet at 2.4 ppm disappears completely (is "silenced") because Deuterium is not NMR-active at the proton frequency. The aromatic signals may show slight splitting or broadening due to deuterium coupling, but the loss of the methyl peak is the primary confirmation of isotopic purity.

Part 4: Experimental Protocols

Protocol A: Selective Alpha-Bromination (Applicable to Both)

Safety Warning:

This protocol uses N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (p-TsOH) .[3][4][5] This method is preferred over elemental bromine for the d3-analog to maximize yield and minimize harsh conditions that might encourage H/D scrambling.

Materials:

-

Substrate: 4'-Methylacetophenone (or d3-analog) (10 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (10 mmol, 1.0 eq)

-

Catalyst: p-TsOH (1 mmol, 0.1 eq)

-

Solvent: Acetonitrile (

) or Methanol (MeOH) -

Quench: Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the ketone in 20 mL of Acetonitrile.

-

Catalyst Addition: Add 1 mmol of p-TsOH. Stir for 5 minutes at room temperature.

-

Bromination: Add 10 mmol of NBS in small portions over 10 minutes.

-

Note: For the d3-analog, ensure the reaction temperature does not exceed 40°C to prevent any risk of side-chain degradation, although the methyl C-D bond is stable.

-

-

Monitoring: Reflux the mixture (approx 60-80°C) for 1-2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting ketone.

-

Work-up:

-

Cool to room temperature.[6]

-

Remove solvent under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate (30 mL).

-

Wash with water (2 x 15 mL) and saturated Sodium Thiosulfate (1 x 15 mL) to remove unreacted bromine species.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.

Part 5: Applications in Drug Discovery[7]

The choice between the parent and d3-analog depends on the stage of drug development.

Diagram 2: Application Logic Flow

Caption: Decision tree for selecting the appropriate analog based on research goals (Synthesis vs. Bioanalysis/Metabolic Engineering).

Internal Standard (IS)

In LC-MS/MS assays, the d3-analog is the "Gold Standard" IS.

-

Mechanism: It mimics the analyte's ionization and chromatographic retention almost perfectly but is differentiated by mass (+3 Da).

-

Benefit: Corrects for ion suppression in the mass spectrometer source, which is common in blood plasma analysis.

The "Deuterium Switch" (Metabolic Probe)

If a drug candidate derived from this intermediate suffers from rapid clearance due to oxidation of the methyl group (benzylic oxidation), researchers substitute the parent with the d3-analog.

-

Outcome: Due to the KIE, the C-D bond resists oxidation. This can extend the drug's half-life (

) without changing its binding affinity to the biological target.

References

-

LGC Standards. (2023). 2-Bromo-4'-methylacetophenone-d3 Product Data. Link

-

BenchChem. (2025).[7] Technical Guide to 2-Bromo-4'-methylacetophenone Synthesis & Properties. Link

-

Shao, L., & Hewitt, M. C. (2010).[8] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Link

-

PubChem. (2023). Compound Summary: 2-Bromo-4'-methylacetophenone (CID 69272). National Library of Medicine. Link

-

Guan, X-Y., et al. (2022). Efficient Synthesis of α-Bromocarbonyl Compounds via NBS/p-TsOH. Molecules. Link

Sources

- 1. Portico [access.portico.org]

- 2. kinetics [faculty.csbsju.edu]

- 3. researchgate.net [researchgate.net]

- 4. Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding isotopic enrichment in 4'-methylacetophenone derivatives

A Technical Guide for Metabolic Profiling and Mass Spectrometry Standards

Core Directive & Executive Summary

This guide addresses the strategic synthesis and validation of isotopically enriched 4'-methylacetophenone (4-MAP) derivatives. 4-MAP is a ubiquitous scaffold in medicinal chemistry, serving as a precursor for various APIs and a metabolic probe for cytochrome P450 (CYP450) benzylic oxidation.

The Scientific Imperative:

Isotopic enrichment (Deuterium,

-

Metabolic Shunting (Kinetic Isotope Effect - KIE): Deuterating the benzylic methyl group (

) significantly increases the bond dissociation energy (C-D vs. C-H), potentially reducing metabolic clearance rates (metabolic stability). -

Bioanalytical Precision: Creating stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantification, where the label must be placed in a metabolically inert position (typically the acetyl group) to avoid "label loss" during analysis.

Strategic Synthesis Architectures

We define two primary synthetic routes based on the target application.

Route A: Acetyl-Group Enrichment (For Internal Standards)

Target: 4'-Methylacetophenone-(

Route B: Benzylic-Group Enrichment (For Metabolic KIE Studies)

Target: 4'-(Trideuteromethyl)acetophenone

Mechanism: Friedel-Crafts Acylation with Isotopic Precursors.

Rationale: The benzylic protons do not exchange under standard basic conditions. Therefore, the deuterium must be introduced de novo using a pre-labeled starting material like Toluene-

Visualization: Synthetic Pathways

Caption: Figure 1. Divergent synthetic strategies for 4-MAP enrichment. Route A utilizes thermodynamic exchange for acetyl labeling, while Route B employs kinetic construction for benzylic labeling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Methylacetophenone-

(Acetyl Label)

Objective: Generate a

Reagents:

-

4'-Methylacetophenone (10 mmol, 1.34 g)

-

Deuterium Oxide (

, 99.9 atom% D, 10 mL) -

Sodium Deuteroxide (NaOD, 40% wt in

, 0.5 mL) or -

Solvent: Tetrahydrofuran (THF) or Dioxane (optional co-solvent to improve solubility).

Step-by-Step Methodology:

-

Biphasic Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-MAP in a minimal amount of THF (if needed). Add 10 mL of

and the base catalyst (NaOD). -

Exchange Reaction: Heat the mixture to 80°C (reflux) with vigorous magnetic stirring. The reaction relies on the phase transfer or solubility of the ketone in the aqueous phase. Stir for 12 hours.

-

Workup & Cycle 2: Cool to room temperature. Extract with ethyl acetate (

mL). Dry the organic layer over-

Critical Checkpoint: Analyze crude by

NMR.[1] You will likely see ~80-90% enrichment.

-

-

Iterative Enrichment: To achieve >98% purity, repeat steps 1-3 with fresh

and base using the crude material from Cycle 1. Three cycles are typically required to remove residual protium signals to below the limit of detection. -

Purification: Final purification via silica gel flash chromatography (Hexanes/EtOAc 9:1) is optional but recommended to remove base-induced condensation byproducts.

Protocol 2: Analytical Validation (Self-Validating System)

Objective: Confirm structure and quantify isotopic enrichment percentage.

A. Quantitative NMR (qNMR)

-

Solvent:

-

Observation:

-

Protio-4-MAP: Singlet at

2.55 ppm (3H, Acetyl- -

Deutero-4-MAP (

-acetyl): The signal at 2.55 ppm disappears.

-

-

Calculation: Normalize the integration of the Aryl-

(2.40 ppm) to 3.00. Integrate the region at 2.55 ppm.

B. High-Resolution Mass Spectrometry (HRMS)

-

Inject sample into ESI/APCI source.

-

Compare the abundance of the

peak for -

Acceptance Criteria: The

contribution should be <0.5% for use as a quantitative internal standard.

Application: Metabolic Stability & Kinetic Isotope Effects[4][6][7]

The primary metabolic clearance pathway for 4-MAP is the oxidation of the benzylic methyl group to 4-acetylbenzoic acid, catalyzed by CYP450 isoforms (typically CYP2E1 or CYP1A2).

The Deuterium Switch: Replacing the benzylic hydrogens with deuterium introduces a primary Kinetic Isotope Effect.

-

C-H Bond Energy: ~98 kcal/mol

-

C-D Bond Energy: ~100 kcal/mol

-

Theoretical

: Up to 7-10 (at 25°C).

Experimental Workflow for KIE Determination:

-

Incubation: Incubate 4-MAP (

) and Benzylic- -

Sampling: Quench aliquots at t=0, 5, 15, 30, 60 min with acetonitrile.

-

Quantification: Analyze loss of parent compound via LC-MS/MS.

-

Data Analysis: Plot

vs. time. The slope is

Visualization: Metabolic Pathway & KIE

Caption: Figure 2. Metabolic trajectory of 4-MAP. Deuteration at the benzylic site impedes the rate-determining C-H abstraction step mediated by CYP450.

Quantitative Data Summary

| Parameter | Protio-4-MAP ( | Acetyl- | Benzylic- |

| Molecular Weight | 134.18 g/mol | 137.20 g/mol | 137.20 g/mol |

| Monoisotopic Mass ( | 135.0810 | 138.0998 | 138.0998 |

| Primary NMR Signal | Silent (2.55 ppm) | Silent (2.40 ppm) | |

| Metabolic Stability ( | Baseline (e.g., 20 min) | Similar to | Extended (e.g., 45 min)* |

| Primary Application | Starting Material | Internal Standard (IS) | Metabolic Probe / Drug Candidate |

*Values are illustrative estimates based on typical primary KIE magnitudes.

References

-

National Institutes of Health (NIH). (2025). Photocatalyst-free photochemical deuteration via H/D exchange with D2O. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

Sources

Technical Guide: 2-Bromo-4'-methylacetophenone-d3 in Deuterated Drug Synthesis

Topic: Technical Guide: 2-Bromo-4'-methylacetophenone-d3 as a Synthesis Intermediate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

2-Bromo-4'-methylacetophenone-d3 (CAS: 959605-55-1) is a critical stable isotope-labeled (SIL) intermediate used primarily in the synthesis of deuterated imidazopyridine hypnotics, most notably Zolpidem-d3 . As the demand for deuterated internal standards (IS) in LC-MS/MS bioanalysis and deuterium-substituted active pharmaceutical ingredients (APIs) grows, the precise synthesis and handling of this alpha-bromo ketone have become essential skills in the pharmaceutical laboratory.

This guide details the chemical architecture, synthesis pathways, and application of this intermediate, focusing on its role in constructing the imidazo[1,2-a]pyridine scaffold via the Hantzsch-type condensation.

Chemical Profile & Structural Integrity[1]

The compound is the

| Property | Specification |

| Chemical Name | 2-Bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |

| CAS Number | 959605-55-1 |

| Molecular Formula | |

| Molecular Weight | 216.09 g/mol |

| Isotopic Purity | Typically |

| Appearance | White to pale yellow crystalline solid |

| Hazards | Lachrymator , Skin/Eye Irritant |

Structural Significance:

The presence of the alpha-bromine (

Synthesis Architecture

The synthesis of 2-Bromo-4'-methylacetophenone-d3 requires a strategy that conserves the expensive deuterium label. The preferred route initiates with Toluene-

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis from deuterated toluene precursors.

Critical Process Parameters (CPP)

-

Regioselectivity in Acylation: The methyl group is an ortho, para-director. However, steric hindrance usually favors the para position. High-purity Toluene-d3 is required to prevent isotopic dilution.

-

Bromination Control: Over-bromination leads to the

-dibromo byproduct, which is difficult to separate.-

Recommendation: Use N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) catalysis rather than elemental bromine. This method allows for stoichiometric control and milder conditions, reducing the risk of scrambling the deuterium label or poly-bromination.

-

Application: Synthesis of Zolpidem-phenyl-d3

The primary application of this intermediate is the synthesis of Zolpidem-d3 (specifically labeled on the phenyl ring). This is achieved via a condensation reaction with 2-amino-5-methylpyridine .[1][2]

Reaction Mechanism (Hantzsch Condensation)

The reaction forms the imidazo[1,2-a]pyridine core. The nitrogen of the pyridine ring attacks the

Figure 2: Mechanism of imidazo[1,2-a]pyridine formation using the d3-intermediate.

Experimental Protocol: Condensation Reaction

Note: This protocol is adapted for small-scale synthesis typical of high-value deuterated standards.

Reagents:

-

2-Bromo-4'-methylacetophenone-d3 (1.0 eq)

-

2-Amino-5-methylpyridine (1.1 eq)

-

Sodium Bicarbonate (

)[3] -

Solvent: Ethanol or Acetone[4]

Procedure:

-

Dissolution: Dissolve 2-Amino-5-methylpyridine (110 mg, 1.0 mmol) in anhydrous ethanol (5 mL).

-

Addition: Add 2-Bromo-4'-methylacetophenone-d3 (216 mg, 1.0 mmol) slowly to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the bromo-ketone by TLC or LC-MS. -

Workup:

-

Cool to room temperature.[5]

-

The hydrobromide salt of the product may precipitate.

-

Neutralize with saturated aqueous

to release the free base. -

Extract with Ethyl Acetate (

mL).

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient). -

Validation: Confirm identity via

-NMR (loss of

Quality Control & Handling

Analytical Validation

For a synthesis intermediate of this value, rigorous QC is required.

| Test | Acceptance Criteria | Method |

| Isotopic Enrichment | HRMS or | |

| Chemical Purity | HPLC-UV (254 nm) | |

| Residual Solvent | < 5000 ppm (Ethanol/Acetone) | GC-Headspace |

| Appearance | White crystalline powder | Visual Inspection |

Safety: Lachrymator Protocol

Alpha-bromo ketones are potent lachrymators (tear gas agents).

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.

-

PPE: Double nitrile gloves and safety goggles are mandatory.

References

-

LGC Standards. 2-Bromo-4'-methylacetophenone-d3 Product Sheet. LGC Standards. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69272, 2-Bromo-4'-methylacetophenone. PubChem.[6][7][8] Link

-

Chandra Sekhar, K., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.[4][9] Arkivoc, (ii), 315-320.[4] Link

-

Thermo Scientific Chemicals. 2-Bromo-4'-methylacetophenone Safety Data Sheet. Thermo Fisher Scientific.[10][11] Link

-

Wu, N., et al. (2023).[5] General Method for Preparation of α-Halogenated Ketones. Journal of Organic Chemistry, 88, 17368-17380.[5] Link

Sources

- 1. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 2. "Process For The Synthesis Of Zolpidem" [quickcompany.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]

- 7. alpha-Chloro(bromo)ketone | CBr2Cl2O-2 | CID 129758639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Bromo-4'-methylacetophenone-d3 as an Internal Standard in Quantitative Analysis

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the accuracy and reproducibility of analytical measurements are not merely desirable—they are foundational to safety and efficacy. Quantitative analysis, particularly when dealing with complex biological or environmental matrices, is fraught with potential for variability. Factors such as sample loss during extraction, fluctuations in instrument performance, and matrix-induced ion suppression or enhancement in mass spectrometry can significantly skew results.[1][2] To counteract these variables, the use of an internal standard (IS) is an indispensable component of a robust analytical method.[3][4]

An ideal internal standard is a substance that behaves chemically and physically as similarly to the analyte of interest as possible throughout the entire analytical process—from sample preparation to detection.[5] For this reason, stable isotope-labeled (SIL) compounds, particularly deuterated analogues of the analyte, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[3][5][6] By substituting hydrogen atoms with deuterium, a stable isotope, we create a molecule that is chemically identical to the analyte but has a distinct, higher mass.[1][2] This allows the internal standard to co-elute with the analyte during chromatographic separation and experience the same ionization effects, yet be separately quantifiable by the mass spectrometer.[3][6]

This guide provides a detailed protocol for the effective use of 2-Bromo-4'-methylacetophenone-d3 as an internal standard for the quantification of its non-labeled counterpart, 2-Bromo-4'-methylacetophenone, a key building block in organic synthesis.[7] The principles and methodologies described herein are broadly applicable to a wide range of analytes where a corresponding deuterated internal standard is available.

Physicochemical Properties of Analyte and Internal Standard

A clear understanding of the properties of both the analyte and the internal standard is critical for method development, particularly for defining mass spectrometry parameters.

| Property | 2-Bromo-4'-methylacetophenone (Analyte) | 2-Bromo-4'-methylacetophenone-d3 (Internal Standard) |

| CAS Number | 619-41-0[7][8] | Not specified; unique to isotopologue |

| Molecular Formula | C₉H₉BrO[7][8] | C₉H₆D₃BrO |

| Molecular Weight | 213.07 g/mol [7][8] | ~216.1 g/mol |

| Appearance | White to pale yellow crystalline powder[9] | White to pale yellow crystalline powder |

| Melting Point | 45-49 °C[9][10] | Expected to be similar to the analyte |

| Boiling Point | 105 °C at 0.1 mmHg[11] | Expected to be similar to the analyte |

| Solubility | Soluble in chloroform and ethyl acetate[9] | Soluble in chloroform and ethyl acetate |

Core Principles: The Rationale Behind Deuterated Internal Standards

The efficacy of 2-Bromo-4'-methylacetophenone-d3 as an internal standard is rooted in the principles of isotope dilution mass spectrometry.

-

Co-elution and Identical Physicochemical Behavior : Because the substitution of hydrogen with deuterium results in a negligible change in polarity and chemical properties, the deuterated internal standard exhibits nearly identical behavior to the unlabeled analyte during all stages of the analytical workflow.[2] This includes extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[3] This co-elution is a critical characteristic, ensuring that any random or systematic error affecting the analyte will equally affect the internal standard.[3]

-

Correction for Matrix Effects : In complex matrices like plasma, blood, or soil, other co-eluting compounds can interfere with the ionization of the target analyte, causing ion suppression or enhancement. Since the deuterated internal standard elutes at the same time and is physically in the same droplet entering the mass spectrometer, it experiences the same matrix effects as the analyte.[1][2] By calculating the ratio of the analyte's signal to the internal standard's signal, these effects are effectively normalized, leading to more accurate and precise quantification.[2]

-

Mass Differentiation : The key distinction between the analyte and the internal standard is their mass. The deuterium atoms increase the mass of the internal standard, allowing it to be clearly distinguished from the analyte by the mass spectrometer.[3] For 2-Bromo-4'-methylacetophenone-d3, the +3 Da mass shift is sufficient to prevent isotopic crosstalk, where the natural isotope abundance of the analyte might interfere with the internal standard's signal.[3]

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the fundamental workflow for using a deuterated internal standard in a typical quantitative analysis.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]

- 8. 2-Bromo-4’-methylacetophenone | SIELC Technologies [sielc.com]

- 9. guidechem.com [guidechem.com]

- 10. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]

- 11. 2-Bromo-4 -methylacetophenone 90 619-41-0 [sigmaaldrich.com]

Application Note: Preparation of 2-Bromo-4'-methylacetophenone-d3 Stock Solutions for LC-MS

Abstract & Scope

This technical guide details the preparation, handling, and storage of 2-Bromo-4'-methylacetophenone-d3 (CAS: 959605-55-1) stock solutions. This compound serves as a critical Internal Standard (IS) for the quantification of

Unlike standard preparation guides, this protocol addresses the specific chemical liabilities of

Chemical Profile & Stability Logic

To design a robust protocol, one must understand the molecule's specific vulnerabilities.

Structural Analysis & Isotopic Stability

-

Compound: 2-Bromo-1-[4-(trideuteriomethyl)phenyl]ethanone[1]

-

Label Position: The deuterium atoms are located on the para-methyl group of the aromatic ring (

). -

Stability Implication: Unlike

-deuterated ketones ( -

Reactive Site: The

-carbon (

Solvent Selection Strategy

The choice of solvent is the single most critical variable in stock stability.

| Solvent | Suitability | Rationale |

| Acetonitrile (ACN) | High | Preferred. Aprotic and non-nucleophilic.[2] Prevents solvolysis and minimizes risk of alkylation. Excellent solubility. |

| Methanol (MeOH) | Low | Avoid for Stock. Protic and nucleophilic. Can slowly react with the |

| DMSO | Medium | Good solubility, but high boiling point makes evaporation difficult. DMSO can sometimes act as an oxidant or nucleophile under specific conditions. |

| Water | None | Insoluble. Promotes rapid hydrolysis to the |

Safety Protocols (Critical)

WARNING: LACHRYMATOR & ALKYLATING AGENT 2-Bromo-4'-methylacetophenone-d3 is a potent lachrymator (tear gas agent) and a skin irritant. It alkylates DNA and proteins.

-

Engineering Controls: All weighing and dissolution must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.

-

Deactivation: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bicarbonate nearby to neutralize spills (reacts with the alkyl halide).

Preparation Protocol

Materials Required

-

Analyte: 2-Bromo-4'-methylacetophenone-d3 (Isotopic Purity

99 atom % D). -

Solvent: LC-MS Grade Acetonitrile (anhydrous preferred).

-

Vessels: Amber borosilicate glass vials (Class A) with PTFE-lined caps. Do not use plastic (risk of leaching/adsorption).

-

Equipment: Analytical balance (0.01 mg readability), vortex mixer, calibrated micropipettes.

Workflow Diagram

The following diagram outlines the critical path for stock generation, emphasizing checkpoints for integrity.

Figure 1: Workflow for the preparation of stable isotope labeled stock solutions.

Step-by-Step Procedure

Step 1: Equilibration Remove the vial containing the neat solid from the freezer. Allow it to warm to room temperature in a desiccator for at least 30 minutes.

-

Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid, leading to weighing errors and potential hydrolysis.

Step 2: Gravimetric Preparation (Primary Stock: 1.0 mg/mL)

-

Tare a clean, dry 2 mL amber volumetric flask.

-

Accurately weigh

mg of 2-Bromo-4'-methylacetophenone-d3. Record the exact mass. -

Add approximately 1.5 mL of Acetonitrile .

-

Swirl or vortex gently until the solid is fully dissolved.

-

Dilute to the mark with Acetonitrile. Invert 10 times to mix.

-

Calculation: Concentration (

) = Mass ( -

Correction: If purity is <99%, adjust mass accordingly:

.

-

Step 3: Secondary Working Stock (10 µg/mL)

-

Transfer 100 µL of the Primary Stock into a 10 mL amber volumetric flask.

-

Dilute to volume with 50:50 Acetonitrile:Water .

-

Note: While pure ACN is best for storage, working solutions often need water to match initial mobile phase conditions and prevent peak distortion during injection. Prepare this daily or weekly.

-

Step 4: Storage Transfer the Primary Stock into 2 mL amber vials with PTFE-lined screw caps. Fill vials to minimize headspace (reduces oxidative stress). Store at -80°C .

Quality Control & Self-Validation

A stock solution is only trustworthy if validated. Perform these checks immediately after preparation.

Isotopic Purity Verification

Inject a 1 µg/mL solution into the MS (infusion or flow injection).

-

Target Ion:

-

Theoretical m/z:

-

Unlabeled (Br-79): ~213.0

-

Unlabeled (Br-81): ~215.0

-

Labeled (d3, Br-79): ~216.0

-

Labeled (d3, Br-81): ~218.0

-

-

Acceptance Criteria: The contribution of the unlabeled (d0) peak at m/z 213/215 should be < 0.5% of the d3 peak intensity.

Stability Check (Degradation Markers)

Monitor for hydrolysis.

-

Marker: 2-Hydroxy-4'-methylacetophenone-d3.

-

Mechanism: Reaction of the C-Br bond with water.

-

Observation: Appearance of a peak at

(loss of HBr). If this peak increases over time, the stock is compromised by moisture.

LC-MS Method Parameters (Guideline)

When using this stock as an Internal Standard:

| Parameter | Setting | Notes |

| Ionization Source | ESI Positive | Protonation of the carbonyl oxygen. |

| Precursor Ion | 216.0 / 218.0 | Monitor both Br isotopes if sensitivity allows, or sum them. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the |

| Mobile Phase B | 0.1% Formic Acid in ACN | Methanol can be used in mobile phase (short contact time). |

| Column | C18 or Phenyl-Hexyl | Phenyl columns offer unique selectivity for aromatic ketones. |

Troubleshooting

Decision Tree: Common Issues

Figure 2: Troubleshooting logic for stock solution integrity.

References

-

LGC Standards. (2025). 2-Bromo-4'-methylacetophenone-d3 Product Sheet. Retrieved from

-

Thermo Scientific Chemicals. (2025).[3] 2-Bromo-4'-methylacetophenone Safety Data Sheet (SDS). Retrieved from

-

PubChem. (2025).[4] 2-Bromo-4'-methylacetophenone Compound Summary. National Library of Medicine. Retrieved from

-

Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

-

BenchChem. (2025).[5] Managing thermal instability of alpha-bromo ketones. Retrieved from

Sources

Application Note: Comparative Metabolomics & Quantification of Carboxylic Acids via Stable Isotope Labeling using 2-Bromo-4'-methylacetophenone-d3

Abstract & Core Utility

This guide details the protocol for using 2-Bromo-4'-methylacetophenone-d3 (BMAP-d3) as a derivatization agent for the high-sensitivity analysis of carboxylic acids. While electrospray ionization (ESI) often struggles with acidic species in negative mode due to poor ionization efficiency and matrix suppression, derivatizing with BMAP converts the carboxylic acid into a p-methylphenacyl ester .

This transformation achieves three critical goals:

-

Ionization Enhancement: Introduces a permanent dipole and increases hydrophobicity, significantly boosting sensitivity in positive ESI mode .

-

Chromatographic Retention: Shifts polar organic acids to a reverse-phase friendly retention window.

-

Precise Quantification: The use of the deuterated (-d3 ) variant allows for Stable Isotope Dilution Assays (SIDA) or Differential Isotope Labeling (DIL) , eliminating errors caused by matrix effects and ionization variability.

Chemical Mechanism

The derivatization relies on a classic SN2 nucleophilic substitution .[1] The reaction requires a base to deprotonate the carboxylic acid, generating a carboxylate anion. This anion attacks the

Reaction Pathway[1][2][3][4]

Figure 1: Mechanism of carboxylic acid derivatization using 2-Bromo-4'-methylacetophenone-d3. The carboxylate anion displaces the bromide to form a stable ester.

Experimental Protocol

Materials & Reagents[5]

-

Reagent A (Heavy): 2-Bromo-4'-methylacetophenone-d3 (BMAP-d3) [>98 atom% D].

-

Reagent B (Light): 2-Bromo-4'-methylacetophenone (BMAP-d0) (for standard curve generation or differential coding).

-

Catalyst: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Solvent: LC-MS grade Acetonitrile (ACN).

-

Quenching Agent: 5% Formic acid in water.

Preparation of Standards

Stock Solutions:

-

Prepare a 20 mM stock solution of BMAP-d3 in ACN.

-

Prepare a 20 mM stock solution of TEA in ACN.

-

Note: Prepare fresh daily. Phenacyl bromides are lachrymators; handle in a fume hood.

Derivatization Workflow (Internal Standard Approach)

This workflow uses BMAP-d3 to create a labeled internal standard (IS) for a specific target analyte (e.g., Arachidonic Acid).

-

IS Synthesis: Mix 100 µL of Target Analyte Standard (1 mM) with 150 µL BMAP-d3 (20 mM) and 150 µL TEA (20 mM).

-

Reaction: Incubate at 60°C for 45 minutes in a sealed reaction vial.

-

Purification (Optional but Recommended): If the reagent excess interferes with LOQ, perform a simple Solid Phase Extraction (SPE) using a C18 cartridge to remove excess bromide salts and unreacted reagent.

-

Spiking: Add a fixed concentration of this pre-derivatized IS-d3 to your biological samples before the derivatization of the sample.

Derivatization Workflow (Differential Isotope Labeling)

This workflow is used for comparative metabolomics (e.g., Healthy vs. Diseased tissue).

-

Sample Preparation: Extract metabolites from "Control" and "Disease" samples. Evaporate to dryness.

-

Labeling:

-

Control Sample: Add 50 µL BMAP-d0 (Light) + 50 µL TEA.

-

Disease Sample: Add 50 µL BMAP-d3 (Heavy) + 50 µL TEA.

-

-

Incubation: Heat both vials at 80°C for 60 minutes .

-

Mixing: Combine the Control and Disease reaction mixtures 1:1.

-

Analysis: Inject the mixture into LC-MS.

-

Data Interpretation: Look for "doublets" in the mass spectrum separated by exactly 3.018 Da . The ratio of the Light/Heavy peak areas represents the relative abundance of the metabolite.

Figure 2: Differential Isotope Labeling (DIL) workflow. Samples are labeled separately, mixed, and analyzed simultaneously to cancel out matrix effects.

LC-MS/MS Conditions

The derivatization adds a hydrophobic phenyl group, increasing retention on C18 columns.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: Linear ramp to 95% B; 15-18 min: Hold 95% B. |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive (+) |

| Source Temp | 350°C |

| MRM Transitions | Precursor: [M + H]⁺ (Derivatized Mass)Product: m/z 119.0 (Light) / 122.0 (Heavy) (Tropylium ion fragment) |

Note on Fragmentation: The p-methylphenacyl moiety typically yields a characteristic tropylium ion fragment upon Collision Induced Dissociation (CID).

-

d0-derivative fragment: m/z ~133 or 105 (depending on cleavage). m/z 119 is common for methyl-substituted rings.

-

d3-derivative fragment: Shifts by +3 Da.

Validation & Troubleshooting

Self-Validating the Reaction

To ensure the derivatization was successful before committing to a full LC-MS run:

-

UV Check: The acetophenone moiety has strong UV absorbance at 254 nm . Run a short isocratic HPLC-UV method. If the peak for the free acid disappears and a new, more retained peak appears, the reaction is complete.

-

Excess Reagent: The reagent (BMAP) will elute later than most polar acids but earlier than very long-chain fatty acid derivatives. Ensure the reagent peak does not co-elute with your target analyte.

Common Issues

| Problem | Root Cause | Solution |

| Low Yield | Incomplete deprotonation | Increase TEA/DIPEA concentration. Ensure solvent is strictly anhydrous (water competes as a nucleophile). |

| Multiple Peaks | Isomerization | Some prostaglandins may isomerize at 80°C. Lower temp to 60°C and extend time to 90 min. |

| No Signal | Ion Suppression | Remove excess derivatization reagent using SPE or Liquid-Liquid Extraction (LLE) with Hexane/Water wash. |

References

-

Identification of carboxylic acids in biological samples

-

Fatty Acid Analysis Protocols

-

General Phenacyl Bromide Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. gssrr.org [gssrr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: A Robust, Validated HPLC Method for the Analysis of Deuterated Bromoacetophenones

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of deuterated bromoacetophenones. These compounds are of increasing importance as internal standards in pharmacokinetic studies and as synthetic intermediates in pharmaceutical development. The primary analytical challenge lies in achieving sufficient resolution between the deuterated active pharmaceutical ingredient (API) and its non-deuterated analogue, which may be present as a starting material or impurity. This document provides a step-by-step protocol, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.

Introduction

Deuterium-labeled compounds, or "heavy" drugs, have gained significant traction in drug development. The substitution of hydrogen with deuterium can favorably alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. Bromoacetophenones are versatile chemical intermediates used in the synthesis of a wide range of pharmaceutical compounds. Consequently, deuterated bromoacetophenones are critical reagents and reference materials.

A robust and reliable analytical method is essential to ensure the quality, purity, and isotopic enrichment of these compounds. The primary challenge in the HPLC analysis of deuterated compounds is the chromatographic isotope effect (CIE). In reversed-phase liquid chromatography (RPLC), deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts due to subtle differences in van der Waals interactions and hydrophobicity.[1][2] This small difference necessitates a highly efficient and selective HPLC method to ensure baseline separation.

This guide follows a science- and risk-based approach to analytical procedure development, as recommended by the FDA and ICH.[3][4] We will detail the rationale behind the selection of chromatographic parameters and present a systematic workflow for method optimization and validation.

Method Development Strategy

The development of a successful HPLC method requires a logical and systematic approach. Our strategy is grounded in the physicochemical properties of bromoacetophenones and an understanding of chromatographic principles as outlined in USP General Chapter <621>.[5][6]

Analyte Properties and Initial Considerations

Bromoacetophenones are aromatic ketones, making them relatively non-polar and possessing a strong UV chromophore. This inherent hydrophobicity makes them ideal candidates for reversed-phase HPLC.[7] The primary goal is to resolve the deuterated bromoacetophenone from the corresponding non-deuterated species and any other potential process-related impurities.

Selection of Chromatographic Conditions

2.2.1. Stationary Phase Selection

Given the non-polar, aromatic nature of the analytes, a stationary phase capable of hydrophobic and π-π interactions is desirable.

-

Rationale: An octadecylsilane (C18) column is the most common and versatile reversed-phase packing, providing excellent hydrophobic retention for non-polar to moderately polar compounds.[8] A phenyl-hexyl or biphenyl phase could also be considered to enhance selectivity through π-π interactions with the aromatic ring of the bromoacetophenone.[9] For this initial development, a high-purity, end-capped C18 column with a small particle size (e.g., ≤ 3 µm) was chosen to maximize efficiency, which is critical for separating closely eluting isotopic species.

2.2.2. Mobile Phase Selection

-

Rationale: A mobile phase consisting of water and a water-miscible organic solvent is standard for RPLC.[10] Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[11] To ensure good peak shape and reproducibility, especially for acidic or basic impurities, the addition of an acid modifier is common practice.[12] Trifluoroacetic acid (TFA) at a low concentration (0.1%) is initially chosen to control the pH and minimize peak tailing from silanol interactions.

2.2.3. Detection

-

Rationale: The aromatic ring and carbonyl group in bromoacetophenones provide strong UV absorbance. A photodiode array (PDA) or UV detector set at a wavelength near the absorbance maximum (typically around 254 nm) will provide high sensitivity.

Experimental Workflow and Optimization

The following workflow provides a structured approach to developing and optimizing the HPLC method.

Caption: HPLC Method Development and Validation Workflow.

Initial Screening

Initial experiments should involve injecting a mixed standard of the deuterated bromoacetophenone and its non-deuterated counterpart.

-

Isocratic Elution: Start with a series of isocratic runs with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30) to determine the approximate solvent strength needed to elute the compounds with a reasonable retention factor (k) between 2 and 10.[12]

-

Gradient Elution: Perform a broad gradient run (e.g., 5% to 95% ACN over 20 minutes) to visualize all potential impurities and determine the elution window. This is crucial for developing a stability-indicating method.

Method Optimization

Based on the screening results, the method is systematically optimized to achieve a resolution (Rs) of >1.5 between the deuterated and non-deuterated peaks.

-

Mobile Phase Composition: The percentage of acetonitrile is meticulously adjusted. A lower percentage of organic solvent will increase retention and may improve the separation of the isotopic analogues.[2]

-

Gradient Slope: For complex samples with multiple impurities, a shallow gradient will provide the best resolution. The gradient timing should be adjusted to maximize the separation of the critical pair (deuterated and non-deuterated species).

-

Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also reduce retention time. Evaluate temperatures between 25°C and 40°C to find the optimal balance of efficiency and resolution.

-

Flow Rate: A lower flow rate can improve separation efficiency but will increase run time. The flow rate should be optimized in conjunction with the column dimensions and particle size.

Final Optimized HPLC Method Protocol

This protocol is the result of the systematic development and optimization process described above.

| Parameter | Condition |

| Instrument | Agilent 1290 Infinity II LC or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 60% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 35°C |

| Injection Vol. | 2 µL |

| Detector | DAD/UV at 254 nm |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Note: Formic acid is used in the final method to ensure compatibility with mass spectrometry (MS) if LC-MS analysis is desired for impurity identification.[13]

Method Validation Protocol